N-(3,4-difluorophenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide
Description
This compound features a 3,4-difluorophenyl group linked via an acetamide bridge to a pyridazine-thiazole scaffold substituted with a 4-methoxyphenyl moiety. The fluorine atoms enhance lipophilicity and metabolic stability, while the methoxy group modulates electronic properties.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F2N4O2S2/c1-13-22(33-23(26-13)14-3-6-16(31-2)7-4-14)19-9-10-21(29-28-19)32-12-20(30)27-15-5-8-17(24)18(25)11-15/h3-11H,12H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODFKMBNGJZZKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=NN=C(C=C3)SCC(=O)NC4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F2N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolyl-pyridazinyl intermediate, followed by the introduction of the difluorophenyl and methoxyphenyl groups. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents such as dichloromethane and dimethylformamide. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketones or aldehydes within the structure to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts such as palladium on carbon. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines
Scientific Research Applications
N-(3,4-difluorophenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide has several scientific research applications, including:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms, synthesis methods, and structure-activity relationships.
Biology: Researchers may investigate the compound’s interactions with biological molecules, such as proteins or nucleic acids, to understand its potential as a biochemical tool or therapeutic agent.
Medicine: The compound may have potential as a drug candidate, with studies focusing on its pharmacokinetics, pharmacodynamics, and therapeutic efficacy in treating various diseases.
Industry: The compound’s properties may make it useful in industrial applications, such as materials science, where it could be used to develop new polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The compound’s effects can result from binding to active sites, altering protein conformation, or inhibiting enzymatic activity. Detailed studies are required to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Impact of Substituents on Activity and Properties
- Fluorine Substituents: The 3,4-difluorophenyl group in the target compound and analog 474790-20-0 enhances metabolic stability and membrane permeability compared to non-fluorinated analogs like Compound 19 (2-iodophenyl) . In contrast, VUAA-1 uses ethyl and pyridinyl groups for olfactory receptor binding, highlighting substituent-dependent target specificity .
- Heterocyclic Cores: The pyridazine-thiazole system in the target compound may offer superior π-π stacking vs. Quinazolinone (474790-20-0) and imidazo-thiazole () cores demonstrate how scaffold variations influence target engagement .
Sulfanyl Linkage :
Research Findings and Implications
- Antibacterial Potential: Analogs like Compound 19 (MIC: 16–32 µg/mL) suggest that sulfanyl acetamide derivatives with halophenyl groups exhibit moderate antibacterial activity. The target compound’s pyridazine-thiazole system could enhance this via improved target affinity .
- Target Specificity: VUAA-1 and OLC-12 () demonstrate that minor structural changes (e.g., ethyl to isopropyl) drastically alter activity profiles, emphasizing the need for scaffold optimization in the target compound .
- Synthetic Feasibility :
- The target compound’s synthesis likely parallels methods in (e.g., nucleophilic substitution, reflux conditions), though its dual heterocycle may require multi-step protocols .
Biological Activity
N-(3,4-difluorophenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes a difluorophenyl group, a thiazole moiety, and a pyridazine ring. These structural components are significant as they may influence the compound's interaction with biological targets.
Anticancer Activity
Recent studies indicate that this compound exhibits notable anticancer properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines. For example, it demonstrated an IC50 value of approximately 1.46 µM against VEGFR-2 kinase, which is crucial in angiogenesis and tumor growth .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Kinases : The compound may inhibit key kinases involved in cancer cell signaling pathways.
- Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Angiogenesis Suppression : By inhibiting VEGFR-2, it may prevent the formation of new blood vessels that supply tumors.
Study 1: In Vitro Evaluation
In a controlled laboratory setting, the compound was tested against human cervical carcinoma (HeLa) and murine leukemia (L1210) cell lines. The results indicated a significant reduction in cell viability at concentrations correlating with its IC50 values. This suggests a strong potential for further development as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 1.46 |
| L1210 | 9.6 |
Study 2: Structural Analog Comparison
Comparative studies with structural analogs showed that modifications to the thiazole and pyridazine components significantly impacted biological activity. For instance, replacing the thiazole with a different heterocyclic structure resulted in diminished potency against the same cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
